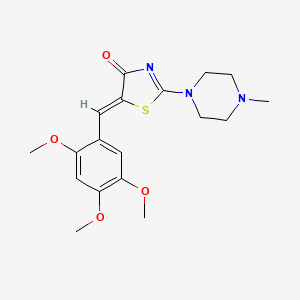![molecular formula C25H22N2O4 B11601378 2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile](/img/structure/B11601378.png)
2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes with malononitrile and phenols in the presence of a catalyst. The reaction conditions often involve the use of ethanol as a solvent and ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile varies depending on its application:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: This compound has a similar structure but with a methyl group instead of the 4-methylbenzyl group.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-chromene-3-carbonitrile: Lacks the additional substituents on the aromatic ring, making it less complex.
Uniqueness
2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 4-methylbenzyl group, in particular, enhances its antibacterial and anticancer properties compared to similar compounds .
Eigenschaften
Molekularformel |
C25H22N2O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O4/c1-15-3-5-16(6-4-15)14-30-21-10-7-17(11-23(21)29-2)24-19-9-8-18(28)12-22(19)31-25(27)20(24)13-26/h3-12,24,28H,14,27H2,1-2H3 |
InChI-Schlüssel |
KJOQDGLMNALKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601300.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11601303.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11601306.png)
![Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601307.png)
![isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11601310.png)
![methyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11601326.png)
![4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11601336.png)
![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)
![(3E)-6-chloro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11601355.png)

![(5E)-3-(2-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11601369.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11601373.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601374.png)
